N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.: 477329-02-5
Cat. No.: VC16175804
Molecular Formula: C23H16ClN3O4S
Molecular Weight: 465.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-02-5 |
|---|---|
| Molecular Formula | C23H16ClN3O4S |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H16ClN3O4S/c24-14-5-8-16(9-6-14)27-22(29)17-3-1-2-4-18(17)26-23(27)32-12-21(28)25-15-7-10-19-20(11-15)31-13-30-19/h1-11H,12-13H2,(H,25,28) |
| Standard InChI Key | SPDDYNVPHOAYQG-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Quinazolinone Core: A bicyclic system with a pyrimidine ring fused to a benzene ring, featuring a ketone group at position 4 .
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4-Chlorophenyl Substituent: A chlorinated aromatic ring attached to the quinazolinone at position 3, enhancing lipophilicity and potential target binding.
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1,3-Benzodioxole-Acetamide Linkage: A methylenedioxybenzene group connected via a sulfanyl-acetamide chain, contributing to metabolic stability and solubility .
The structural formula is represented as:
Key spectroscopic identifiers include:
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IR: Stretching vibrations for C=O (1670–1700 cm⁻¹), N–H (3300 cm⁻¹), and S–C (650 cm⁻¹).
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NMR: Distinct signals for the benzodioxole protons (δ 6.8–7.1 ppm) and quinazolinone aromatic protons (δ 7.5–8.2 ppm) .
Comparative Analysis of Structural Analogs
Table 1 highlights structural analogs and their modifications:
These analogs demonstrate how substituents influence molecular weight and biological activity. For instance, the ethoxyphenyl variant exhibits increased bulkiness, potentially altering pharmacokinetics, while the pyridazinone derivative introduces a different heterocyclic scaffold.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves three key stages (Figure 1):
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with 4-chlorobenzaldehyde, followed by cyclization using urea or thiourea .
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Sulfanyl-Acetamide Coupling: Reaction of 2-mercaptoquinazolinone with chloroacetyl chloride, followed by amidation with 1,3-benzodioxol-5-amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.
Critical reaction parameters include:
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Catalysts: Piperidine for facilitating Knoevenagel condensations.
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Solvents: Dimethylformamide (DMF) for amidation.
Yield Optimization Challenges
Initial yields are suboptimal (30–40%) due to:
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Steric Hindrance: Bulky substituents on the quinazolinone impede acetamide coupling.
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Oxidative Byproducts: Sulfur oxidation during purification reduces final yields .
Strategies to improve efficiency include microwave-assisted synthesis and inert atmosphere handling.
Biological Activity and Mechanisms
In Vitro Pharmacological Profiles
While direct data on the target compound is limited, structurally related quinazolinones exhibit:
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Kinase Inhibition: Blocking ATP-binding pockets in tyrosine kinases (IC₅₀: 0.5–2 µM).
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Antimicrobial Effects: Growth inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).
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Anticancer Activity: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀: 10 µM).
The chlorophenyl group may enhance membrane permeability, while the benzodioxole moiety could mitigate oxidative metabolism .
Putative Mechanisms of Action
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Kinase Binding: Molecular docking suggests hydrogen bonding between the quinazolinone C=O and kinase hinge regions.
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DNA Intercalation: Planar quinazolinone intercalates into DNA, disrupting replication .
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Reactive Oxygen Species (ROS) Generation: Sulfanyl groups may induce oxidative stress in microbial cells.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and benzodioxole groups.
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Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration assays.
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Target Validation: CRISPR screening to identify novel biological targets.
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